1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11)
. The molecular weight of this compound is 148.21 . 1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11)
.
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a bicyclic compound classified within the naphthyridine family. This compound exhibits a unique structure that has garnered interest in various fields of chemical research, particularly in medicinal chemistry due to its potential biological activities. The molecular formula of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is , with a molecular weight of approximately 148.21 g/mol. It is known for its applications as an intermediate in the synthesis of biologically active compounds and has been explored as a potential therapeutic agent.
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be sourced from various chemical suppliers and is produced through synthetic methods in laboratory settings. It falls under the classification of heterocycles due to the presence of nitrogen atoms in its structure. The compound's CAS number is 274676-47-0, and it is also cataloged under different synonyms such as 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine.
The synthesis of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. A notable approach involves the Horner-Wadsworth-Emmons reaction, which utilizes diphosphorylated intermediates to yield high-purity products without extensive purification steps. This method has been reported to provide yields ranging from 63% to 83% across three synthetic steps .
One common synthesis route begins with the deprotonation of N-Boc-protected tetrahydro-1,8-naphthyridine followed by quenching with diethyl chlorophosphate. The reaction conditions typically involve using s-BuLi (sec-butyllithium) as a strong base in tetrahydrofuran at low temperatures to facilitate efficient lithiation and subsequent reactions . The use of phosphoramidate protecting groups has been highlighted as beneficial for stabilizing intermediates during metalation steps.
The molecular structure of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine features a bicyclic framework consisting of a naphthalene-like system fused with a piperidine ring. The nitrogen atoms located within the rings contribute to its heterocyclic nature.
Key structural data includes:
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical transformations including alkylation and acylation reactions. The compound serves as an intermediate in the synthesis of more complex molecules that exhibit biological activity.
For instance, reactions involving electrophilic substitutions can be performed on the nitrogen atoms or at positions on the aromatic system. The stability of the tetrahydronaphthyridine moiety allows for selective functionalization under mild conditions .
The mechanism of action for compounds derived from 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine often involves interactions with biological targets such as integrins. These compounds have been studied for their ability to mimic arginine sequences in peptides that inhibit integrin-mediated processes .
Research indicates that these compounds can effectively bind to integrins due to their structural similarity to natural ligands like Arg-Gly-Asp (RGD), suggesting potential therapeutic applications in treating conditions like idiopathic pulmonary fibrosis .
The physical properties of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine include:
Chemical properties include:
These properties are essential for handling and application in synthetic chemistry.
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has significant applications in scientific research:
The versatility of this compound makes it a valuable building block in drug discovery and development processes.
The Horner-Wadsworth-Emmons reaction has emerged as a pivotal method for constructing complex molecular architectures related to 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. This approach offers significant advantages over classical methods, including milder reaction conditions, reduced byproduct formation, and superior stereochemical control.
The strategic implementation of phosphoramidate protecting groups has revolutionized the synthesis of key intermediates. When 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (11) was treated with diethyl chlorophosphate under standard conditions, researchers encountered significant N→C Boc migration when using N-Boc-protected starting materials, yielding phosphoramidate 9 instead of the desired phosphonate. This phenomenon highlighted the exceptional leaving group ability of the tetrahydronaphthyridine anion. By employing unprotected naphthyridine 11, this challenge was circumvented, enabling direct access to phosphoramidate 13 as a stable precursor for further functionalization. The phosphoramidate group demonstrated remarkable resistance to subsequent metalation steps, making it an ideal protecting group for this synthetic sequence [4].
Comprehensive base screening revealed critical dependencies in phosphorylation efficiency. For N-phosphorylation to produce phosphoramidate 13, iPrMgCl proved optimal, achieving quantitative conversion at ambient temperature within minutes (Table 1). This represented a substantial improvement over traditional bases like s-BuLi or LDA, which suffered from impurity generation and lower yields. Conversely, C-phosphorylation required s-BuLi at -42°C for effective dianion formation. Systematic optimization determined that 3.0 equivalents of s-BuLi with a 20-minute lithiation period provided phosphonate 7 in 86% conversion (Table 2). The stark contrast in base requirements underscores the distinct electronic environments at nitrogen versus carbon centers [4].
Table 1: Base Optimization for N-Phosphorylation to Phosphoramidate 13
Base | Conversion (%) | Temperature | Key Observations |
---|---|---|---|
KOt-Bu (1M in THF) | 4 | 0°C | Minimal phosphorylation |
LiHMDS (1M in THF) | 58 | 0°C | Moderate conversion |
LDA (2M in hexanes) | 58 | 0°C | Moderate conversion |
s-BuLi (1.4M) | 65 | 0°C | Impurity formation |
iPrMgCl (2M in THF) | 88→Quantitative | 25°C | Optimal base, clean conversion |
Table 2: s-BuLi Optimization for C-Phosphorylation to Phosphonate 7
s-BuLi (Equiv) | Lithiation Time (min) | Temperature (°C) | Conversion (%) | Notes |
---|---|---|---|---|
1.5 | 90 | -78 | 53 | Extended time required |
2.0 | 20 | -42 | 62 | Moderate conversion |
2.5 | 20 | -42 | 81 | Improved conversion |
3.0 | 20 | -42 | 86 | Optimal conditions |
3.5 | 20 | -42 | 67 | Overmetalation issues |
4.0 | 20 | -42 | 48 | Significant side products |
HWE olefination of phosphonate 7 with aldehyde 5 delivered olefin 15 with exceptional stereoselectivity (94:5 E/Z ratio) in 93% yield. This high selectivity aligns with the characteristic behavior of HWE reactions, which typically favor E-alkene formation due to the lower energy transition state leading to trans-oxaphosphetane intermediates. The stereochemical outcome can be rationalized by the equilibration of betaine intermediates prior to elimination, thermodynamically favoring the more stable E-configured product. For applications requiring Z-alkenes, the Still-Gennari modification employing electron-deficient phosphonates (e.g., trifluoroethyl derivatives) with crown ether additives could be implemented, though this wasn't required in the described naphthyridine synthesis [2] [4] [5].
Conventional routes to tetrahydronaphthyridines often involve late-stage hydrogenation of fully aromatic 1,8-naphthyridine precursors. This approach typically employs palladium catalysts under hydrogen pressure to reduce the pyridine rings. While theoretically straightforward, these methods present substantial practical limitations. The aromatic precursors are commonly synthesized via Friedländer condensations between 2-aminonicotinaldehyde and ketones, which often require harsh conditions and exhibit limited functional group tolerance. Additionally, regiochemical control during the condensation can be problematic, leading to mixtures that complicate purification [4] [7].
A critical limitation of catalytic hydrogenation emerged during attempts to reduce fluorinated olefin intermediates. When palladium-catalyzed hydrogenation was applied to compound 15 containing an allylic fluoride, unexpected defluorination occurred via a Tsuji-Trost-like elimination pathway. This side reaction highlights the lability of allylic C-F bonds under reductive conditions and necessitated alternative reduction strategies. To circumvent this problem, chemists developed a diimide reduction protocol using benzenesulfonyl hydrazide, which cleanly reduced the olefin to 16 without compromising the fluorine substituent. This method delivered the saturated fluorinated derivative in 80% yield, demonstrating the importance of selecting reduction methods compatible with sensitive functional groups [4].
While Wittig olefination has been employed for naphthyridine synthesis (as in GSK's route to fluoropyrrolidine 6), it presents significant operational drawbacks for industrial-scale applications. The synthesis of phosphonium salt 4 required six steps, including partial saturation of a 1,8-naphthyridine moiety. More critically, the Wittig reaction itself generates triphenylphosphine oxide as a stoichiometric byproduct, which complicates purification and presents challenges for waste management on kilogram scales. These limitations prompted the development of the more efficient HWE-based route, which eliminates the phosphine oxide byproduct issue through the formation of water-soluble dialkyl phosphates [4].
The Friedländer condensation between 2-aminonicotinaldehyde (1) and ketones (2) represents a classical approach to 1,8-naphthyridines (3). However, this method suffers from harsh reaction conditions (strong acid or base catalysis) and limited regiochemical control. The reaction exhibits poor functional group tolerance, particularly toward sensitive substituents that might be required for further derivatization. Additionally, unsymmetrical ketones often yield regioisomeric mixtures that necessitate tedious chromatographic separations, reducing overall yield and scalability. These limitations become particularly problematic when synthesizing 7-methyl substituted derivatives, where regiochemical precision is essential [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7